molecular formula C18H14ClFN2OS B2939396 5-(3-chlorophenyl)-3-(3-fluorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione CAS No. 1223983-77-4

5-(3-chlorophenyl)-3-(3-fluorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione

Cat. No. B2939396
CAS RN: 1223983-77-4
M. Wt: 360.83
InChI Key: PWXLAVCDSAJTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chlorophenyl)-3-(3-fluorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione is a useful research compound. Its molecular formula is C18H14ClFN2OS and its molecular weight is 360.83. The purity is usually 95%.
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Scientific Research Applications

Imidazole Derivatives and Their Antitumor Activity

Imidazole derivatives have been extensively reviewed for their antitumor activities, highlighting their significance in developing new antitumor drugs. Compounds like bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides show promise in this field. Some of these derivatives have advanced to preclinical testing stages, indicating their potential in therapy against various cancers (Iradyan et al., 2009).

Chlorophenols and Their Environmental Impact

Chlorophenols, a group to which 3-chlorophenyl compounds can be related, have been studied for their environmental presence, especially in the context of Municipal Solid Waste Incineration (MSWI). These compounds, as precursors to dioxins, showcase the chemical's potential environmental impact and raise concerns about their controlled use and disposal to prevent pollution (Peng et al., 2016).

Fluorobenzoyl Compounds and Their Reactions

While specific studies on 3-fluorobenzoyl applications were not directly found, the general class of fluorinated compounds, including fluorobenzoyl, often features in pharmaceuticals and agrochemicals due to their ability to modulate biological activity. The inclusion of fluorine atoms can significantly affect the pharmacokinetic and pharmacodynamic properties of these molecules, making them a subject of interest in drug development and synthesis research.

Synthesis and Transformation of Imidazole Derivatives

The synthesis and transformation of imidazole derivatives into more potent drugs, especially for Central Nervous System (CNS) applications, have been explored. This includes modifications to enhance CNS penetrability and activity, suggesting that similar approaches could be applied to "5-(3-chlorophenyl)-3-(3-fluorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione" for potential CNS drug development (Saganuwan, 2020).

properties

IUPAC Name

[4-(3-chlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2OS/c1-18(2)21-15(11-5-3-7-13(19)9-11)17(24)22(18)16(23)12-6-4-8-14(20)10-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXLAVCDSAJTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC(=CC=C2)F)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorophenyl)-1-(3-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

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